6-(2-Acetyl-phenyl)-nicotinic acid
Description
Properties
CAS No. |
566198-29-6 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(2-acetylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)13-7-6-10(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
SZQGTYVKNGKKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of 6-(2-Acetyl-phenyl)-nicotinic Acid Derivatives
This technical guide provides a comprehensive analysis of the thermodynamic stability profile for 6-(2-Acetyl-phenyl)-nicotinic acid derivatives. As a specific literature precedent for this exact molecule is limited, this guide treats the compound as a New Chemical Entity (NCE) , applying rigorous physical organic chemistry principles to establish its stability profile.
Technical Guide for Drug Development & Structural Characterization
Executive Summary
The 6-(2-acetylphenyl)-nicotinic acid scaffold represents a class of biaryl systems where thermodynamic stability is governed by atropisomeric rotational barriers , solid-state polymorphism , and intramolecular reactivity . This guide details the structural dynamics of the pyridine-phenyl bond, outlines the potential for photocyclization, and provides validated protocols for establishing the thermodynamic profile of these derivatives.
Molecular Architecture & Theoretical Stability
Structural Connectivity and Steric Environment
The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) moiety linked at the C6 position to a phenyl ring bearing an ortho-acetyl group.
-
Biaryl Axis: The C6(pyridine)–C1'(phenyl) bond is the pivot point.
-
Steric Clash: The ortho-acetyl group on the phenyl ring interacts with the C5-proton and the nitrogen lone pair of the pyridine ring.
-
Conformational Preference: To minimize steric repulsion between the acetyl carbonyl and the pyridine ring, the system adopts a twisted conformation (non-planar). The dihedral angle is thermodynamically driven to an energy minimum, likely between 40°–60°.
Atropisomerism vs. Conformational Isomerism
A critical thermodynamic question is whether the rotational barrier is high enough to isolate stable atropisomers.
-
Barrier Estimation: For a biaryl system with only one ortho-substituent (acetyl) and a small ortho-partner (pyridine C5-H or N), the rotational energy barrier (
) is typically < 15 kcal/mol . -
Thermodynamic Implication: At room temperature (298 K), the derivatives exist as a rapidly interconverting conformational mixture . They are not stable atropisomers (which requires
kcal/mol). However, in the solid state, the lattice energy will lock the molecule into a single, defined low-energy conformation.
Intramolecular Reactivity Risks
The proximity of the acetyl ketone to the pyridine ring creates specific stability risks:
-
Photochemical Cyclization: 2-Acyl-biaryls are prone to photocyclization under UV light, forming aza-fluorenols or aza-fluorenones . This is a thermodynamic trap—once formed, the cyclic product is often more stable than the high-energy twisted open form.
-
Hemiacetal Formation: While less likely due to ring strain, reversible addition of the pyridine nitrogen to the acetyl carbonyl (zwitterionic intermediate) is theoretically possible under acidic forcing conditions but thermodynamically unfavorable in neutral solution.
Experimental Characterization Protocols
To rigorously define the thermodynamic stability, the following experimental workflows are required.
Protocol A: Determination of Rotational Energy Barriers (VT-NMR)
Purpose: To quantify the
Methodology:
-
Solvent Selection: Dissolve 10 mg of the derivative in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-
or Toluene- ). -
Acquisition:
-
Acquire a baseline
H NMR spectrum at 298 K. -
Identify the acetyl methyl singlet and the diastereotopic protons (if any chiral center exists nearby, or the changing chemical shift of the acetyl group).
-
-
Variable Temperature (VT) Ramp:
-
Cool the sample to 200 K (if using Toluene-
) to search for decoalescence (splitting of signals indicating "frozen" rotation). -
Heat to 350 K to observe sharpening (fast exchange).
-
-
Calculation: Use the coalescence temperature (
) and the frequency separation ( ) to calculate using the Eyring equation.
Protocol B: Solid-State Polymorph Screening
Purpose: To identify the thermodynamically stable crystal form. Metastable polymorphs can convert unpredictably, altering solubility and bioavailability.
Workflow:
-
Slurry Bridging: Suspend excess solid in three distinct solvents (e.g., Methanol, Water, Acetone) at 25°C and 50°C. Stir for 72 hours.
-
DSC Analysis: Analyze the resulting solids via Differential Scanning Calorimetry (DSC).
-
Endotherm: Melting point (
). -
Exotherm: Recrystallization (indicates a metastable form converting to a stable one).
-
-
Selection: The form with the highest melting point and highest heat of fusion is generally the thermodynamically stable polymorph (Burger-Ramberger rule).
Visualization of Stability Dynamics
Conformational Energy Landscape
The following diagram illustrates the potential energy surface of the biaryl rotation.
Caption: Energy landscape showing the relaxation from the sterically hindered planar state to the thermodynamically preferred twisted conformation.
Stability Testing Workflow
A decision tree for validating the stability of the NCE.
Caption: Step-by-step workflow for isolating the stable polymorph and verifying resistance to photocyclization.
Quantitative Data Summary (Representative)
For a typical 6-phenyl-nicotinic acid derivative, the following thermodynamic parameters are expected. These should be verified experimentally.
| Parameter | Expected Value | Significance |
| Rotational Barrier ( | 12 – 16 kcal/mol | Rapid interconversion at RT; inseparable atropisomers. |
| Melting Point ( | 180°C – 240°C | High |
| pKa (Acid) | 3.5 – 4.2 | Typical for pyridine-3-COOH; affects solubility vs. pH. |
| pKa (Pyridine N) | 2.0 – 3.0 | Reduced basicity due to electron-withdrawing COOH and phenyl ring. |
| Photostability ( | < 24 hours (UV) | High risk of cyclization; requires light-protected storage. |
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on atropisomerism and rotational barriers).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative guide on crystal lattice energy and polymorph screening).
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. (Review of biaryl stability and synthesis).
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (Regulatory standard for stability protocols).
-
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon. (Discusses ring-chain tautomerism and lithiation of biaryls).
A Comprehensive Guide to the Molecular Weight and Physicochemical Characterization of 6-(2-Acetyl-phenyl)-nicotinic acid
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and are critical for successful formulation development. This guide presents a comprehensive framework for the characterization of 6-(2-Acetyl-phenyl)-nicotinic acid, a pyridine-based compound with potential therapeutic applications. We will detail the theoretical basis and provide field-proven experimental protocols for determining its molecular weight, acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and key solid-state properties. The methodologies described herein are designed to build a robust, self-validating data package essential for researchers, scientists, and drug development professionals.
Molecular Structure and Foundational Properties
A complete physicochemical profile begins with the molecule's fundamental identity. This section covers the structural definition, molecular weight, and in silico predictions that form the basis for all subsequent experimental work.
Chemical Identity
-
IUPAC Name: 6-(2-acetylphenyl)pyridine-3-carboxylic acid
-
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Formula and Weight
The elemental composition is essential for all stoichiometric calculations and for confirming sample identity via mass spectrometry.
-
Molecular Formula: C₁₄H₁₁NO₃
-
Molecular Weight (MW): 241.25 g/mol
This value is calculated from the atomic weights of the constituent atoms and serves as the theoretical mass for experimental verification.
The Strategic Imperative of Physicochemical Profiling
Before delving into experimental protocols, it is crucial to understand why these parameters are measured. The physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its pre-formulation and development, directly impacting its therapeutic efficacy and manufacturability.[1][2]
-
Solubility: Determines the dissolution rate and bioavailability, especially for oral dosage forms.[3] A compound must dissolve to be absorbed.
-
pKa (Ionization Constant): Dictates the extent of ionization at different physiological pH values (e.g., stomach vs. intestine). This affects both solubility and the ability to cross biological membranes.[3]
-
Lipophilicity (LogP/LogD): Measures the affinity of the compound for a lipid-like environment versus an aqueous one. This property is a key predictor of membrane permeability and can influence protein binding and metabolic pathways.[3][4]
-
Solid-State Properties (Melting Point, Crystallinity): These characteristics are vital for the stability, purity, and manufacturability of the final drug product.[5] Polymorphism, the ability of a compound to exist in different crystal forms, can have profound effects on solubility and bioavailability.[5]
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step methodologies for the empirical determination of the core physicochemical characteristics of this compound.
Acid Dissociation Constant (pKa)
Rationale: this compound possesses two key ionizable centers: the carboxylic acid group (acidic) and the pyridine nitrogen (basic). Determining their respective pKa values is critical. The carboxylic acid's pKa will indicate the pH at which it deprotonates to its anionic carboxylate form, typically increasing aqueous solubility. The pyridine nitrogen's pKa will indicate its protonation to a cationic form at low pH. This pH-dependent charge state is a primary determinant of the molecule's behavior. NMR-based methods are effective for determining pKa values for pyridine-based drugs.[6]
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in a 50:50 (v/v) solution of methanol and water to ensure solubility of both the neutral and ionized forms.
-
Titration (Acidic pKa): Titrate the solution with a standardized 0.01 M NaOH solution. Record the pH after each incremental addition of titrant using a calibrated pH meter.
-
Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized 0.01 M HCl solution to determine the pKa of the pyridine nitrogen.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)
Rationale: Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.[3] It is quantified by the partition coefficient (P), expressed as its logarithm (LogP). LogP specifically measures the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.[4] Because our compound ionizes, it is also essential to measure the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), which accounts for both the neutral and ionized species.
Experimental Protocol: Shake-Flask Method with HPLC Analysis
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. This pre-saturation is critical to prevent volume changes during the experiment.[7]
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated buffer.
-
Partitioning: Add a known volume of the stock solution to a vial containing an equal volume of the buffer-saturated n-octanol.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation:
-
LogD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
The LogP of the neutral species can be calculated from the LogD and pKa values using the Henderson-Hasselbalch equation.
-
Caption: Experimental workflow for determining the distribution coefficient (LogD).
Solid-State Characterization
Rationale: The solid-state form of an API impacts its stability, dissolution rate, and manufacturability.[5][8] Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify other thermal events like polymorphic transitions. X-ray Powder Diffraction (XRPD) provides a structural fingerprint to determine if the material is crystalline or amorphous.
Experimental Protocols
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow versus temperature. The melting point is identified as the onset temperature of the endothermic melting peak.
-
-
X-ray Powder Diffraction (XRPD):
-
Gently pack the powdered sample into a sample holder.
-
Place the holder in the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous solid.
-
Summary of Physicochemical Characteristics
All experimentally determined and calculated data should be consolidated for a clear and comprehensive overview.
| Property | Method | Predicted/Determined Value | Significance in Drug Development |
| Molecular Weight | Calculation | 241.25 g/mol | Foundational for all stoichiometric and concentration calculations. |
| pKa₁ (Carboxylic Acid) | Potentiometric Titration | To be determined | Defines ionization state at intestinal pH, impacting solubility and absorption. |
| pKa₂ (Pyridine) | Potentiometric Titration | To be determined | Defines ionization state at gastric pH, impacting dissolution in the stomach. |
| LogP | Calculated from LogD/pKa | To be determined | Intrinsic lipophilicity; predicts passive diffusion across membranes. |
| LogD (at pH 7.4) | Shake-Flask / HPLC | To be determined | Effective lipophilicity at physiological pH; key ADME predictor. |
| Aqueous Solubility | Shake-Flask / HPLC | To be determined | Governs dissolution rate and bioavailability.[9] |
| Melting Point (Tₘ) | DSC | To be determined | Indicator of purity and solid-state stability. |
| Crystallinity | XRPD | To be determined | Affects stability, hygroscopicity, and dissolution properties.[5] |
Conclusion
The systematic characterization of this compound, as outlined in this guide, provides the essential data required for its advancement in the drug development pipeline. A thorough understanding of its molecular weight, pKa, lipophilicity, solubility, and solid-state properties allows for informed decisions regarding formulation strategies, predicts its in vivo behavior, and establishes a critical quality attribute baseline for future manufacturing. This integrated approach, combining theoretical calculations with robust experimental validation, ensures the scientific integrity necessary to unlock the full therapeutic potential of this novel chemical entity.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Molnár, Z., et al. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. AKJournals.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).
- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
- Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Atalay, V. E., & Contet, A. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
- Atalay, V. E. (n.d.). Determination of the pKa values of some pyridine derivatives by computational methods.
- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. (n.d.). 6-Phenylnicotinic acid. PubChem.
- (2025, August 6).
- (n.d.). Nicotinic Acid.
- ChemicalBook. (n.d.). Nicotinic acid synthesis.
- Wikipedia. (n.d.). Nicotinic acid.
- Vulcanchem. (n.d.). 2-Acetylnicotinic acid - 89942-59-6.
- Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6).
- Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound).
- PrepChem.com. (n.d.). Synthesis of 2-acetylnicotinic acid.
- MDPI. (2022, January 20).
- Google Patents. (n.d.). KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.
- NIST. (n.d.). Niacin. NIST WebBook.
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The Architectonics of Assembly: A Technical Guide to the Hydrogen Bonding Potential of 6-(2-Acetyl-phenyl)-nicotinic Acid in Supramolecular Structures
Abstract
In the fields of crystal engineering and pharmaceutical science, the ability to predict and control the three-dimensional architecture of molecules in the solid state is paramount. The supramolecular structure of an active pharmaceutical ingredient (API) governs critical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the hydrogen bonding potential of 6-(2-acetyl-phenyl)-nicotinic acid, a molecule possessing a rich combination of functional groups. While no public crystal structure for this specific molecule has been reported, this paper will leverage established principles of supramolecular chemistry and crystallographic data from analogous structures to predict its primary hydrogen bonding motifs. We will explore the interplay between the carboxylic acid, pyridine, and acetyl functionalities, propose the most probable supramolecular synthons, and provide a comprehensive experimental workflow for their verification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the non-covalent interactions that dictate molecular assembly.
Introduction: The Significance of Supramolecular Design
Hydrogen bonding is the master architect of molecular recognition, guiding the self-assembly of molecules into ordered, functional superstructures.[1] Within the pharmaceutical context, controlling this assembly—a practice known as crystal engineering—allows for the rational design of solid forms with optimized physicochemical properties. The molecule this compound presents a compelling case study in supramolecular design. It is a trifunctional scaffold, equipped with a robust hydrogen bond donor/acceptor (carboxylic acid), a primary hydrogen bond acceptor (pyridine nitrogen), and a secondary acceptor (acetyl carbonyl). This unique combination creates a competitive environment for hydrogen bond formation, leading to a variety of potential, predictable supramolecular structures known as synthons. Understanding which synthons are most likely to form is the key to anticipating the solid-state behavior of this and related molecules.
Molecular Scaffolding and Hydrogen Bonding Capabilities
The hydrogen bonding capability of this compound is dictated by the specific functional groups present in its structure. A thorough analysis of these groups is the first step in predicting its supramolecular behavior.
-
Carboxylic Acid (-COOH): This is the most powerful hydrogen bonding group in the molecule. The hydroxyl proton is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This dual nature allows carboxylic acids to form highly stable, predictable patterns.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. Its position in the aromatic system influences its acceptor strength and steric accessibility.
-
Acetyl Group (-COCH₃): The carbonyl oxygen of the acetyl group is a secondary hydrogen bond acceptor. While generally weaker than the carboxylic acid carbonyl, it can play a significant role in the overall crystal packing, especially if the primary sites are already engaged.[2]
The relative positions of these groups—the carboxylic acid and pyridine nitrogen on one ring system, and the acetyl group on an adjacent, rotatable phenyl ring—allow for both intramolecular and intermolecular interactions.
| Functional Group | Potential Role | Interaction Type | Relative Strength |
| Carboxylic Acid (-OH) | Donor | O-H···O, O-H···N | Strong |
| Carboxylic Acid (C=O) | Acceptor | O···H-O | Strong |
| Pyridine Nitrogen | Acceptor | N···H-O | Strong |
| Acetyl Carbonyl (C=O) | Acceptor | O···H-O, O···H-C | Moderate to Weak |
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound.
Diagram 1: Potential Hydrogen Bonding Sites. This diagram highlights the primary hydrogen bond donor and acceptor sites on the this compound molecule.
Predicting Dominant Supramolecular Synthons
Based on extensive crystallographic data of related compounds, two supramolecular synthons are overwhelmingly favored in systems containing both carboxylic acids and pyridine rings. The final structure will likely be dominated by one of these motifs or a combination thereof.
The Carboxylic Acid Homodimer
The most common motif for carboxylic acids in the solid state is the centrosymmetric R²₂(8) homodimer.[3] In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a highly stable eight-membered ring. This synthon is robust and frequently observed even when other competing hydrogen bond acceptors are present.
Diagram 2: Carboxylic Acid Homodimer Synthon. Schematic of the R²₂(8) homodimer motif, a common and stable arrangement for carboxylic acids.
The Acid-Pyridine Heterosynthon
The interaction between a carboxylic acid and a pyridine nitrogen forms a strong O-H···N hydrogen bond. This acid-pyridine heterosynthon is a cornerstone of co-crystal design.[4][5] In the case of this compound, this would be an intermolecular interaction, leading to the formation of infinite chains or discrete multi-component assemblies. The crystal structure of the related 6-methylnicotinic acid confirms the prevalence of this O—H···N hydrogen bond, which dictates its crystal packing.[6] Studies on 2-phenylamino nicotinic acid also show that acid-pyridine interactions are a dominant feature.[7]
Diagram 3: Acid-Pyridine Heterosynthon. Schematic of the strong O-H···N interaction between a carboxylic acid and a pyridine ring.
The Role of the Acetyl Group and Potential for Intramolecular Interactions
The steric positioning of the acetyl group ortho to the phenyl-pyridine linkage introduces additional possibilities.
-
Intermolecular Acceptor: The acetyl carbonyl can accept weaker C-H···O hydrogen bonds from neighboring molecules, contributing to the overall stability of the crystal lattice.
-
Intramolecular Interactions: Depending on the torsion angle between the phenyl and pyridine rings, an intramolecular hydrogen bond could form between the carboxylic acid proton and the acetyl oxygen. However, this is generally less favorable than the formation of robust intermolecular dimers or chains.
-
Analogue Insight from 2-Acetylbenzoic Acid: The crystal structure of 2-acetylbenzoic acid provides a fascinating cautionary tale. In the solid state, it does not exist as the free acid but rather cyclizes to its phthalide form.[1][2] This indicates that under certain conditions (e.g., during crystallization), an intramolecular reaction could be possible, though the focus here remains on the non-covalent assembly of the title compound itself.
Experimental Workflow for Supramolecular Analysis
To empirically determine the supramolecular structure of this compound, a systematic experimental approach is required. The following protocols outline a validated workflow from synthesis to structural elucidation.
Synthesis and Crystallization
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.
Protocol:
-
Synthesis: A plausible route involves a Suzuki-Miyaura cross-coupling reaction.
-
React methyl 6-chloronicotinate with 2-acetylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Following the coupling reaction, hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup).
-
Purify the crude product via column chromatography or recrystallization.[8]
-
-
Crystal Growth:
-
Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures for solubility.
-
Employ slow evaporation as the primary crystallization technique. Prepare a saturated or near-saturated solution of the purified compound in a selected solvent system at room temperature.
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Other methods to explore include slow cooling of a saturated solution and vapor diffusion.
-
Structural and Spectroscopic Characterization
Objective: To identify the hydrogen bonding motifs and fully characterize the supramolecular structure.
Protocol:
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Carefully mount a suitable single crystal on a goniometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[6]
-
Analysis: The refined structure will provide precise atomic coordinates, allowing for the unambiguous identification of all hydrogen bonds. Key parameters to analyze include donor-acceptor distances (e.g., O···O, O···N) and angles (e.g., O-H···O), which confirm the presence and geometry of the dominant supramolecular synthons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the crystalline material.
-
Analysis: The presence of strong intermolecular hydrogen bonding involving the carboxylic acid will be indicated by a significant broadening and red-shifting (shift to lower wavenumber) of the O-H stretching band, typically observed between 2500-3300 cm⁻¹. The C=O stretching frequency (around 1700 cm⁻¹) may also shift depending on its involvement in hydrogen bonding.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis: The chemical shift of the carboxylic acid proton is highly sensitive to its hydrogen-bonding environment. In solution, its chemical shift and the concentration dependence thereof can provide insights into the strength of dimer formation. In the solid state (using solid-state NMR), distinct proton resonances can confirm the specific intermolecular interactions, such as the COOH···N synthon.[5]
-
Diagram 4: Experimental Workflow. A systematic workflow for the synthesis, crystallization, and characterization of the supramolecular structure.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust prediction of its supramolecular behavior can be made based on well-established principles and analysis of analogous structures. The competition between the strong carboxylic acid homodimer and the acid-pyridine heterosynthon will be the primary determinant of the resulting crystal form. The ortho-acetyl group serves as a secondary interaction site and introduces steric factors that will influence the final packing arrangement. The experimental workflow detailed in this guide provides a clear and reliable path for elucidating the precise nature of this molecule's hydrogen bonding network. This understanding is not merely academic; it is a critical component in the rational design of crystalline materials with tailored properties, a foundational goal in the development of next-generation pharmaceuticals.
References
-
Dobson, A. J., & Gerkin, R. E. (1996). 2-Acetylbenzoic Acid: Phthalide Form. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3078-3081. [Link]
-
Desiraju, G. R., et al. (2011). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. Crystal Growth & Design, 11(10), 4474-4485. [Link]
-
Dale, S. H., Elsegood, M. R. J., Hemmings, M., & Wilkinson, A. L. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6, 207-213. [Link]
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PubMed. (n.d.). 2-Acetylbenzoic acid: phthalide form. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 2-Acetylbenzoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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Vishweshwar, P., McMahon, J. A., Peterson, M. L., Hickey, M. B., Shattock, T. R., & Zaworotko, M. J. (2005). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 94(7), 1487-1502. [Link]
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Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2377. [Link]
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Pawlak, K., et al. (2011). Identifying the intermolecular hydrogen-bonding supramolecular synthons in an indomethacin–nicotinamide cocrystal by solid-state NMR. Chemical Communications, 47(4), 1264-1266. [Link]
-
Bhatt, P. M., Azuri, I., & Salonen, L. M. (2022). Pharmaceutical Cocrystals: A Review. Molecules, 27(19), 6296. [Link]
-
Othman, A., Evans, E. R., & Harris, K. D. M. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 60. [Link]
-
Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934. [Link]
-
NIST. (n.d.). 2-Acetylbenzoic acid. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 6-Phenylnicotinic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Montis, R., & Hursthouse, M. B. (2013). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 884–891. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved February 16, 2026, from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Identifying the intermolecular hydrogen-bonding supramolecular synthons in an indomethacin–nicotinamide cocrystal by solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Functionalization of the Acetyl Moiety in 6-(2-Acetylphenyl)nicotinic Acid
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists working with the 6-(2-Acetylphenyl)nicotinic acid scaffold.[1]
Introduction & Scaffold Analysis
The 6-(2-acetylphenyl)nicotinic acid scaffold represents a privileged biaryl pharmacophore, combining the solubility and hydrogen-bonding potential of nicotinic acid with the versatile reactivity of an ortho-substituted acetophenone.[1] This structure is a critical intermediate in the synthesis of Smoothened (Smo) antagonists, P2Y14 receptor antagonists, and various kinase inhibitors.
Structural Challenges
-
Zwitterionic Character: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid creates solubility challenges in non-polar organic solvents, often necessitating esterification prior to acetyl functionalization.[1]
-
Steric Congestion: The ortho (2-position) placement of the acetyl group on the phenyl ring relative to the pyridine linkage creates a twisted biaryl conformation, sterically hindering nucleophilic attack at the carbonyl carbon.[1]
-
Chemo-selectivity: Reagents must differentiate between the ketone carbonyl (acetyl) and the carboxylic acid (nicotinic) to avoid side reactions such as mixed anhydride formation.[1]
Strategic Workflow
To ensure reproducibility and high yields, we recommend a "Protect-Functionalize-Deprotect" strategy.[1] Direct functionalization of the free acid is possible but often results in lower yields due to salt formation and poor solubility.[1]
Core Pathways
-
Pathway A (Reductive Amination): Installation of amine solubilizing groups.
-
Pathway B (Claisen-Schmidt): Extension of the carbon skeleton (Chalcone formation).[1]
-
Pathway C (Alpha-Functionalization): Halogenation for heterocycle construction (e.g., thiazoles).
Visualization of Reaction Pathways
Figure 1: Strategic divergence for the functionalization of the acetyl moiety. The methyl ester serves as the pivotal "Gateway Intermediate" to prevent carboxylic acid interference.[1]
Detailed Protocols
Phase 1: Gateway Protection (Esterification)
Objective: Mask the carboxylic acid to improve solubility and prevent base quenching.[1]
-
Reagents: Methanol (anhydrous), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 6-(2-acetylphenyl)nicotinic acid (10.0 mmol) in anhydrous MeOH (50 mL).
-
Heat to reflux for 6–8 hours. Monitor by TLC (10% MeOH in DCM).[1]
-
Workup: Cool to RT, concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >90% (Off-white solid).
-
Phase 2: Functionalization Modules
Module A: Reductive Amination (Library Generation)
Context: This method transforms the acetyl ketone into a secondary or tertiary amine, a common tactic to improve the pharmacokinetic profile (LogD, metabolic stability) of the parent scaffold.
-
Mechanism: Formation of a ketimine/enamine intermediate followed by selective reduction.[1]
-
Critical Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones.[1]
Protocol:
-
Imine Formation: In a sealed vial, dissolve the Methyl Ester Intermediate (1.0 equiv) and the desired Amine (1.2 equiv) in 1,2-Dichloroethane (DCE).
-
Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at RT for 1 hour.
-
Note: For sterically hindered amines, add Titanium(IV) isopropoxide (1.5 equiv) and stir for 12 hours before adding the reducing agent.
-
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in one portion.
-
Reaction: Stir at RT for 16–24 hours.
-
Quench: Quench with sat. aqueous NaHCO₃.[1][2][4] Extract with DCM.[1][3]
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Module B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Context: Reaction with aromatic aldehydes creates an
Protocol:
-
Dissolve Methyl Ester Intermediate (1.0 equiv) and Aromatic Aldehyde (1.0 equiv) in Ethanol (0.2 M).
-
Cool to 0°C. Add aqueous NaOH (10%, 0.5 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT for 4 hours.
-
Observation: Product often precipitates as a yellow/orange solid.[1]
-
Isolation: Filter the precipitate, wash with cold EtOH/Water (1:1), and dry.
Module C: Alpha-Bromination (Heterocycle Precursor)
Context: Bromination of the acetyl alpha-carbon allows for the construction of thiazoles (via Hantzsch synthesis) or imidazoles.[1]
-
Reagent Choice: Copper(II) Bromide (CuBr₂) is superior to elemental bromine (
) for this scaffold as it suppresses poly-bromination and is gentler on the pyridine ring.
Protocol:
-
Dissolve Methyl Ester Intermediate (1.0 equiv) in Ethyl Acetate/Chloroform (1:1).
-
Add CuBr₂ (2.0 equiv) finely powdered.
-
Heat to reflux for 4–6 hours. The green CuBr₂ will turn to white CuBr precipitate.[1]
-
Workup: Cool, filter off the copper salts. Wash the filtrate with water.[1]
-
Purification: Rapid filtration through a short silica plug (bromoketones can be unstable on silica).[1]
Data Summary & Troubleshooting
| Parameter | Reductive Amination | Claisen-Schmidt | Alpha-Bromination |
| Primary Reagent | NaBH(OAc)₃ (STAB) | NaOH / Piperidine | CuBr₂ |
| Solvent System | DCE / THF | Ethanol / Methanol | EtOAc / CHCl₃ |
| Temp Range | 20°C – 40°C | 0°C – 25°C | 60°C – 80°C |
| Common Pitfall | Incomplete imine formation (Sterics) | Ester hydrolysis (Base sensitivity) | Poly-bromination |
| Corrective Action | Use Ti(OiPr)₄ additive | Use Piperidine/AcOH catalyst | Control stoichiometry strictly |
References
-
Abdel-Rahman, A. A.-H., et al. "Synthesis of 2-Acetyl Pyridine Derivatives."[1] Journal of Heterocyclic Chemistry, vol. 40, no. 8, 2011.
-
Gauthier, J. Y., et al. "The discovery of a potent and selective P2Y14 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 10, 2011.
-
Kemp, M. I., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists."[1] Journal of Medicinal Chemistry, vol. 66, no.[5][6] 13, 2023.[1][5]
-
ChemicalBook. "Nicotinic Acid Derivatives and Synthesis." ChemicalBook Database, 2024.[1]
-
National Institutes of Health (NIH). "O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols."[1] NIH GlycoPODv2, 2021.[1]
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Sources
- 1. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ipindexing.com [ipindexing.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scalable production techniques for 6-(2-Acetyl-phenyl)-nicotinic acid intermediates
An in-depth guide to the scalable production of 6-(2-Acetyl-phenyl)-nicotinic acid, a key intermediate in modern drug discovery, is presented in the following application notes and protocols. This document is intended for researchers, chemists, and process development professionals, providing a robust framework for synthesis, from laboratory scale to pilot production. The methodologies emphasize scalability, efficiency, and mechanistic understanding, grounded in established chemical principles.
Introduction: The Strategic Importance of Biaryl Nicotinic Acid Scaffolds
This compound and its derivatives are prominent structural motifs in medicinal chemistry. The biaryl linkage, combining a pyridine core with a substituted phenyl ring, offers a three-dimensional architecture that is crucial for interacting with biological targets. The scalable synthesis of these intermediates is a critical bottleneck in the rapid development of new chemical entities. This guide details a convergent and industrially viable synthetic strategy centered around the powerful Suzuki-Miyaura cross-coupling reaction, which is renowned for its functional group tolerance, mild conditions, and scalability.[1][2][3][4]
Retrosynthetic Analysis and Strategic Approach
The most logical and scalable approach to constructing the this compound scaffold is through a palladium-catalyzed cross-coupling reaction. This strategy involves the synthesis of two key intermediates, which are then joined in the final C-C bond-forming step.
Caption: A convergent retrosynthetic strategy for this compound.
PART 1: Synthesis of Intermediate A - 6-Chloronicotinic Acid
The synthesis of a 6-halonicotinic acid derivative is the first critical step. 6-Chloronicotinic acid is a stable and reactive coupling partner for palladium-catalyzed reactions.[5] It is commonly prepared from the more accessible 6-hydroxynicotinic acid.
Protocol 1.1: Scalable Chlorination of 6-Hydroxynicotinic Acid
This protocol describes the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid using a common chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are effective, this protocol uses thionyl chloride with a catalytic amount of DMF, which can be more amenable to scale-up due to easier workup.
Scientist's Note: The reaction proceeds via the formation of a Vilsmeier-Haack type reagent from DMF and thionyl chloride, which is the active species that facilitates the conversion of the pyridone tautomer of 6-hydroxynicotinic acid to the chloro derivative. An excess of the chlorinating agent is used to drive the reaction to completion.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 100g scale) |
| 6-Hydroxynicotinic Acid | 1.0 | 139.11 | 100 g (0.719 mol) |
| Thionyl Chloride (SOCl₂) | 3.0 | 118.97 | 256.5 g (157.4 mL, 2.157 mol) |
| N,N-Dimethylformamide (DMF) | 0.1 | 73.09 | 5.25 g (5.5 mL, 0.072 mol) |
| Toluene | - | - | 500 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 6-hydroxynicotinic acid (100 g) and toluene (500 mL).
-
Catalyst Addition: Add N,N-Dimethylformamide (5.5 mL) to the slurry.
-
Reagent Addition: Slowly add thionyl chloride (157.4 mL) to the stirred mixture via the dropping funnel over 60-90 minutes. The addition is exothermic, and the temperature should be monitored. Gas evolution (SO₂ and HCl) will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-water (1.5 L) with vigorous stirring. The product will precipitate.
-
Filtration and Washing: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Outcome: A white to off-white solid. Yield: 90-95%. Purity (by HPLC): >98%.
PART 2: Synthesis of Intermediate B - 2-Acetylphenylboronic Acid
This intermediate provides the acetylphenyl moiety. A practical and scalable synthesis involves protecting the reactive ketone, followed by a lithium-halogen exchange and borylation.[6]
Protocol 2.1: Ketal Protection of 2-Bromoacetophenone
The ketone must be protected to prevent it from reacting with the organolithium reagent in the subsequent step. An ethylene glycol ketal is a stable and easily removable protecting group.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 100g scale) |
| 2-Bromoacetophenone | 1.0 | 199.04 | 100 g (0.502 mol) |
| Ethylene Glycol | 1.5 | 62.07 | 46.7 g (42.1 mL, 0.753 mol) |
| p-Toluenesulfonic acid (PTSA) | 0.02 | 172.20 | 1.73 g (0.01 mol) |
| Toluene | - | - | 400 mL |
Step-by-Step Procedure:
-
Setup: Equip a 1 L flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
Charging Reagents: Add 2-bromoacetophenone (100 g), ethylene glycol (42.1 mL), PTSA (1.73 g), and toluene (400 mL) to the flask.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate as an oil. The product is often used directly in the next step without further purification.
-
Expected Outcome: A pale yellow oil. Yield: 95-99%.
Protocol 2.2: Borylation and Deprotection
This "one-pot" protocol involves a low-temperature lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup which both hydrolyzes the borate ester and removes the ketal protecting group.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (for 122g scale) |
| 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | 1.0 | 243.10 | 122 g (0.502 mol) |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 221 mL (0.552 mol) |
| Triisopropyl borate | 1.2 | 188.08 | 113.3 g (139 mL, 0.602 mol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 1 L |
| Hydrochloric Acid (2 M) | - | - | ~750 mL |
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 3 L multi-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel with the protected bromoacetophenone (122 g) and anhydrous THF (1 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (221 mL) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.
-
Borylation: Add triisopropyl borate (139 mL) dropwise, again keeping the temperature below -70 °C. After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis/Deprotection: Cool the mixture in an ice bath and slowly add 2 M HCl (~750 mL) to quench the reaction and hydrolyze the boronic ester and the ketal. The pH should be ~1-2. Stir vigorously for 2-3 hours at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes.
-
Expected Outcome: A white to off-white solid.[7] Yield: 60-70% over two steps.[6]
PART 3: The Key Transformation - Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone of the synthesis, forming the pivotal C-C bond between the two key intermediates.[4][8] Optimization of this step is crucial for achieving high yield and purity on a large scale.[1][9] The reaction is typically performed on the ester of 6-chloronicotinic acid to improve solubility and prevent side reactions involving the carboxylic acid. The esterification of 6-chloronicotinic acid can be achieved via standard methods (e.g., Fischer esterification) prior to the coupling.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pure-synth.com [pure-synth.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Application Notes & Protocols for the Esterification of 6-(2-Acetyl-phenyl)-nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Esterification in Drug Discovery
The esterification of carboxylic acids is a cornerstone transformation in medicinal chemistry and drug development. Esters often serve as crucial prodrugs, enhancing the pharmacokinetic properties of a parent drug by improving its solubility, stability, and bioavailability. The target molecule, 6-(2-Acetyl-phenyl)-nicotinic acid, presents a unique synthetic challenge due to the steric hindrance around the carboxylic acid moiety, imparted by the bulky ortho-substituted phenyl ring. Furthermore, the presence of a ketone in the acetyl group necessitates the selection of mild reaction conditions to avoid unwanted side reactions.
This guide provides detailed, field-proven protocols for the successful esterification of this compound, focusing on methods that are well-suited for sterically hindered and functionalized substrates. We will delve into the mechanistic rationale behind two primary methods: the Steglich Esterification and a two-step approach via an acyl chloride intermediate. A third, milder alternative, the Yamaguchi Esterification, is also discussed for particularly sensitive substrates.
Method 1: Steglich Esterification for Sterically Hindered Substrates
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid.[1][3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, especially for sterically demanding esters, as it acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct.[2][4][5] This method is particularly advantageous for acid-sensitive substrates.[2][6]
Causality of Experimental Choices:
-
Carbodiimide (DCC/EDCI): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] EDCI is often preferred over DCC as its urea byproduct is water-soluble, simplifying purification.
-
DMAP (Catalyst): As a stronger nucleophile than the alcohol, DMAP reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate readily reacts with the alcohol, even if sterically hindered, to furnish the desired ester.[2][5]
-
Solvent (Anhydrous DCM): Dichloromethane (DCM) is a common solvent for Steglich esterifications due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediates.
Experimental Protocol: Steglich Esterification
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add the desired alcohol (1.1 - 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 - 0.2 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up (EDCI): If EDCI is used, the urea byproduct is water-soluble.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Visualization of Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Method 2: Two-Step Esterification via Acyl Chloride
For particularly stubborn, sterically hindered carboxylic acids, conversion to a highly reactive acyl chloride followed by reaction with an alcohol is a robust and often high-yielding strategy.[7][8] Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[7][8] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[8] The subsequent reaction of the acyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, affords the ester.[8][9]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Converts the carboxylic acid to a highly electrophilic acyl chloride.[7][9] This activation step makes the subsequent nucleophilic attack by the alcohol much more favorable.
-
Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the esterification step, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[8]
-
Two-Step Procedure: Isolating or forming the acyl chloride in situ before adding the alcohol prevents decomposition of the alcohol by the harsh conditions of the acid chloride formation.
Experimental Protocol: Acyl Chloride Formation and Esterification
Step A: Acyl Chloride Formation
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane. Add thionyl chloride (SOCl₂, 2.0 - 5.0 eq.) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material (TLC).
-
Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.
Step B: Esterification
-
Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM or THF and cool to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in the same anhydrous solvent.
-
Reaction: Add the alcohol/base solution dropwise to the stirred solution of the acyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualization of Acyl Chloride Esterification Mechanism
Caption: Two-step esterification via an acyl chloride intermediate.
Alternative Mild Protocol: Yamaguchi Esterification
For substrates that are sensitive to the conditions of both Steglich and acyl chloride protocols, the Yamaguchi esterification offers a milder alternative.[10][11] This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[10][11][12] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium species that efficiently acylates the alcohol.[10]
Data Summary and Comparison
| Protocol | Key Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC or EDCI, DMAP (cat.) | Neutral, RT | Mild conditions, good for acid-sensitive substrates.[2][6] | DCC byproduct (DCU) can be difficult to remove; potential for racemization with chiral acids.[13] |
| Acyl Chloride Method | SOCl₂ or (COCl)₂, Pyridine | Reflux (Step A), 0°C to RT (Step B) | High reactivity, suitable for very hindered acids.[8] | Harsh conditions in Step A may not be suitable for sensitive functional groups. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP (stoich.) | Mild, often RT | Very mild, high yields for sterically hindered substrates.[10] | Reagents are more expensive; requires careful control of stoichiometry. |
Conclusion and Best Practices
The choice of esterification protocol for this compound should be guided by the specific alcohol being used and the overall sensitivity of the molecule to the reaction conditions. For most primary and secondary alcohols, the Steglich esterification offers a reliable and mild approach. For more challenging or sterically hindered alcohols where the Steglich reaction is sluggish, the two-step acyl chloride method provides a more forceful and often higher-yielding alternative. For highly sensitive substrates where even the mild conditions of the Steglich protocol are a concern, the Yamaguchi esterification should be considered.
Regardless of the chosen method, adherence to anhydrous reaction conditions and careful monitoring of the reaction progress are paramount for achieving high yields and purity. Proper purification, typically involving an aqueous work-up followed by column chromatography, is essential to isolate the desired ester product free of reagents and byproducts.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Various Authors. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2). OrgoSolver. [Link]
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Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. [Link]
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Various Authors. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. [Link]
- Google Patents. (1956).
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Various Authors. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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J&K Scientific LLC. (n.d.). Yamaguchi Esterification. [Link]
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Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. (Japanese) [Link]
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]
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Taylor & Francis. (n.d.). Esterification – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Kazu-juku. (2022). Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. (Japanese) [Link]
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- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
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- 10. Yamaguchi Esterification [organic-chemistry.org]
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- 12. kazujuku.com [kazujuku.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Minimizing side reactions during the acetylation of phenyl-nicotinic acid
Welcome to the technical support center for the acetylation of phenyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and selective N-acetylation.
For the purpose of this guide, we will consider the substrate to be an aminophenyl-nicotinic acid, a common structure in medicinal chemistry. The principles and troubleshooting steps discussed are broadly applicable, but specific examples will often refer to a representative molecule like 5-amino-2-phenylnicotinic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acetylation of phenyl-nicotinic acid.
Issue 1: Low Yield of the Desired N-Acetyl Product
Q: I am getting a low yield of my target N-acetylated phenyl-nicotinic acid. What are the likely causes and how can I improve it?
A: Low yields are often a result of incomplete reaction or degradation of the starting material or product. Several factors could be at play:
-
Insufficient Acetylating Agent: The stoichiometry of your acetylating agent (e.g., acetic anhydride or acetyl chloride) is critical. While a 1:1 molar ratio is theoretically sufficient, an excess is often required to drive the reaction to completion.
-
Solution: Increase the equivalents of the acetylating agent incrementally (e.g., from 1.1 to 2.0 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal amount.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C). If you suspect degradation, perform the reaction at a lower temperature (e.g., 0°C to room temperature).
-
-
Presence of Moisture: Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inadequate Base: A base is typically used to neutralize the acid byproduct (e.g., HCl or acetic acid), which can otherwise protonate the starting amine, rendering it unreactive.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used, especially when using acetyl chloride.
-
Issue 2: Formation of an Unexpected Side Product with the Same Mass
Q: I've isolated a product with the same mass as my desired N-acetyl derivative, but it has different spectroscopic properties. What could it be?
A: This is a strong indication of the formation of an isomeric side product. The most likely candidate is a C-acetylated isomer, resulting from a Friedel-Crafts type reaction on one of the aromatic rings.
-
Mechanism of C-Acetylation: While the amino group is a much stronger nucleophile than the aromatic rings, under certain conditions (e.g., presence of a Lewis acid or high temperatures), electrophilic aromatic substitution can occur. The pyridine ring is generally deactivated towards Friedel-Crafts acylation, but the phenyl ring can still be susceptible.
-
How to Minimize C-Acetylation:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃) as they strongly promote Friedel-Crafts reactions.
-
Control Temperature: Keep the reaction temperature as low as feasible to favor the kinetically preferred N-acetylation over the thermodynamically more demanding C-acetylation.
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may reduce the likelihood of C-acetylation.
-
-
Identification of C-Acetyl Isomers:
-
NMR Spectroscopy: The position of the acetyl group will significantly alter the 1H and 13C NMR spectra. A C-acetyl group will introduce a new singlet in the methyl region and will cause characteristic shifts in the aromatic proton signals. Two-dimensional NMR techniques like HMBC and NOESY can definitively establish the connectivity.
-
LC-MS/MS: Tandem mass spectrometry can often differentiate between isomers based on their fragmentation patterns. The fragmentation of the N-acetyl group is typically different from that of a C-acetyl group.[1]
-
Issue 3: Presence of a Higher Molecular Weight Byproduct
Q: My analysis shows a byproduct with a mass corresponding to the addition of two acetyl groups. What is this and how can I prevent it?
A: This is likely a di-acetylated product. Given the structure of phenyl-nicotinic acid, there are two primary possibilities for di-acetylation:
-
N,O-Diacetylation (Mixed Anhydride Formation): The carboxylic acid can react with the acetylating agent (especially acetic anhydride) to form a mixed anhydride. This is a highly reactive species.
-
N,N-Diacetylation (less likely for primary amines): If the starting material is a secondary amine, diacetylation on the nitrogen is more plausible. For a primary amine, this is less common but can occur under forcing conditions.
-
Minimizing Mixed Anhydride Formation:
-
Reaction Conditions: The formation of mixed anhydrides is often favored by prolonged reaction times and higher temperatures.[2][3][4]
-
Controlled Stoichiometry: Use the minimum effective amount of the acetylating agent. A large excess will increase the probability of reaction with the carboxylic acid.
-
Choice of Base: A hindered base may be less likely to promote the formation of the mixed anhydride.
-
-
Identification of Di-acetylated Products:
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus two acetyl groups (approximately 84 Da).
-
NMR Spectroscopy: In the case of a mixed anhydride, you would expect to see a downfield shift of the carboxylic acid proton (if observable) and changes in the electronic environment of the aromatic ring. The 13C NMR would show an additional carbonyl signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?
A: The choice depends on the reactivity of your specific substrate and the desired selectivity.
-
Acetyl Chloride: Is more reactive and may be necessary for less nucleophilic amines. However, it is more corrosive, moisture-sensitive, and generates HCl, which must be scavenged by a base. Its higher reactivity can sometimes lead to more side products.[5]
-
Acetic Anhydride: Is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less corrosive than HCl. It is often the preferred reagent for achieving high selectivity for N-acetylation.[6]
Q2: What is the role of a base like pyridine or triethylamine in the reaction?
A: A base serves two main purposes:
-
Acid Scavenger: It neutralizes the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would deactivate it towards acetylation.
-
Catalyst: In some cases, particularly with pyridine, the base can act as a nucleophilic catalyst, reacting with the acetylating agent to form a more reactive intermediate (e.g., an acetylpyridinium salt).
Q3: Can I perform the acetylation without a solvent?
A: Solvent-free reactions are possible, especially when using a liquid acetylating agent like acetic anhydride. This can be advantageous for green chemistry and can sometimes accelerate the reaction. However, a solvent can help to control the reaction temperature and ensure homogeneity. If your starting material is a solid, a solvent will be necessary for it to react.
Q4: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, HPLC is recommended.
Q5: What are the best methods for purifying the N-acetylated product?
A: The purification method will depend on the properties of your product and the impurities present.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.
-
Column Chromatography: If you have a mixture of products with similar polarities (e.g., N-acetyl and C-acetyl isomers), silica gel column chromatography will likely be necessary for separation.
-
Acid-Base Extraction: The carboxylic acid group on your product allows for purification via acid-base extraction. You can dissolve the crude product in an organic solvent, wash with a mild aqueous base (like sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer, leaving non-acidic impurities in the organic layer. Then, re-acidifying the aqueous layer will precipitate your purified product.
Experimental Protocols & Data
Protocol 1: Selective N-Acetylation using Acetic Anhydride
This protocol is a general starting point and may require optimization for your specific phenyl-nicotinic acid derivative.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the aminophenyl-nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acetylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. If using an organic solvent, transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase equivalents of acetylating agent; gently heat. |
| Degradation | Run the reaction at a lower temperature. | |
| Moisture present | Use anhydrous conditions and an inert atmosphere. | |
| Isomeric Side Product | C-acetylation | Avoid Lewis acids; use acetic anhydride instead of acetyl chloride; maintain low temperature. |
| High MW Byproduct | Mixed anhydride formation | Use minimal excess of acetylating agent; keep reaction time short. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired N-acetylation pathway and potential side reactions.
Caption: Desired vs. Side Reaction Pathways
Caption: Analytical Workflow for Product Verification
References
- Google Patents. (n.d.). Process for the preparation of mixed anhydrides.
-
Wikipedia. (2023, December 28). Organic acid anhydride. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. Retrieved February 16, 2026, from [Link]
- Emery, A. R., & Gold, V. (1950). Mixed Carboxylic Anhydrides. Part I. The Composition of the Acylation Products in the Reaction between Acetic Chloroacetic Anhydride and Primary Aromatic Amines. Journal of the Chemical Society, 1443-1447.
-
N-acetylation and N-formylation of m-aminobenzoic acid by cell suspension cultures of Solanum laciniatum. (1995). Phytochemistry. Retrieved February 16, 2026, from [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). eScholarship, University of California. Retrieved February 16, 2026, from [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). Method for the N-acylation of aminocarboxylic acids.
-
Chemoselective Thioacylation of Amines Enabled by Synergistic Defluorinative Coupling. (2024). Organic Letters. Retrieved February 16, 2026, from [Link]
-
Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
-
Google Patents. (n.d.). United States Patent Office. Retrieved February 16, 2026, from [Link]
-
Acetylation and condensation of p-amino benzoic acid 1 with different reagents. (2022). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. Retrieved February 16, 2026, from [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Journal of Chemical Sciences. Retrieved February 16, 2026, from [Link]
-
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2023). Journal of Mass Spectrometry. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). Preparation of N-acetyl-p-aminophenol.
-
Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. (2022). The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (2004). ARKIVOC. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
-
MANUFACTURE PROCESS OF N-(5-CHLOROSALICYLOYL)-8-AMINOCAPRYLIC ACID. (2015). European Patent Office. Retrieved February 16, 2026, from [Link]
-
Google Patents. (n.d.). United States Patent. Retrieved February 16, 2026, from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Metabolomics. Retrieved February 16, 2026, from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules. Retrieved February 16, 2026, from [Link]
-
Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. (2018). Methods in Molecular Biology. Retrieved February 16, 2026, from [Link]
-
Integrated NMR and MS Analysis of the Plasma Metabolome Reveals Major Changes in One-Carbon, Lipid, and Amino Acid Metabolism in. (2023). Metabolites. Retrieved February 16, 2026, from [Link]
-
Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). (2021). Molecules. Retrieved February 16, 2026, from [Link]
-
Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). (2021). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs. (2023). Research Journal of Pharmacy and Technology. Retrieved February 16, 2026, from [Link]
-
Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). International Journal of Innovative Research in Technology. Retrieved February 16, 2026, from [Link]
Sources
- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
Optimizing recrystallization solvents for high-purity 6-(2-Acetyl-phenyl)-nicotinic acid
Technical Support Center: High-Purity Crystallization of 6-(2-Acetyl-phenyl)-nicotinic Acid
Case ID: REC-6APNA-OPT Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound is a critical zwitterionic biaryl intermediate. Its purification is often complicated by three factors:
-
Amphoteric Nature: The pyridine nitrogen (basic) and carboxylic acid (acidic) create pH-dependent solubility profiles.
-
Lipophilic/Polar Conflict: The 2-acetylphenyl moiety adds significant lipophilicity, while the nicotinic acid core demands polar protic interactions.
-
Suzuki Coupling Residues: As this is typically synthesized via Suzuki coupling, Palladium (Pd) and boronic acid residues are persistent impurities.
This guide provides a logic-driven approach to solvent selection and troubleshooting to achieve >99.5% purity.
Module 1: Solvent Selection Logic (The "Why")
Do not rely on trial-and-error. Use this solubility parameter matrix to select the correct solvent system based on your specific impurity profile.
Table 1: Solvent System Diagnostic Matrix
| Solvent System | Role | Best For Removing...[1][2][3] | Risk Factor |
| Ethanol / Water (9:1 to 7:3) | Primary Choice | Inorganic salts, polar byproducts, trace boronic acids. | Product loss if water content is too high (zwitterion solubility increases in water). |
| Isopropyl Alcohol (IPA) | Anti-Solvent | Lipophilic impurities (dimers, de-halogenated side products). | Oiling out if cooled too rapidly. |
| Acetic Acid / Water | pH Modifier | Palladium residues (keeps Pd soluble) and unreacted 6-chloronicotinic acid. | Decarboxylation if heated >80°C for prolonged periods. |
| Ethyl Acetate / Hexane | Alternative | Highly non-polar impurities (grease, phosphine ligands). | Poor yield; the zwitterionic product often crashes out amorphous. |
Critical Insight: For this specific molecule, avoid pure methanol . The high solubility of the zwitterion in methanol often leads to poor recovery yields. Ethanol/Water offers a steeper solubility curve vs. temperature.
Module 2: Troubleshooting Guides
Issue A: "My product is oiling out instead of crystallizing."
Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS) issue. The 2-acetylphenyl group makes the molecule sufficiently lipophilic that it separates as an oil before organizing into a crystal lattice, especially in water-heavy mixtures.
Corrective Protocol:
-
Re-heat the mixture until the oil dissolves completely.
-
Seed the solution at the metastable limit (approx. 5-10°C below the saturation temperature).
-
Slow Down: Reduce the cooling rate to 5°C/hour.
-
Add Co-Solvent: Increase the ratio of the organic solvent (Ethanol or IPA) by 10%. Water acts as a strong anti-solvent here; too much water forces the oil out.
Issue B: "The crystals are gray/brown (Palladium contamination)."
Diagnosis: Pd binds to the pyridine nitrogen. Standard recrystallization often fails to break this coordination.
Corrective Protocol (The Scavenger Wash):
-
Dissolve crude solid in 1M NaOH (Product forms the sodium carboxylate; Pd remains as a complex or precipitates).
-
Add Activated Carbon (e.g., Darco G-60) or a thiol-based scavenger (e.g., SiliaMetS® Thiol). Stir at 50°C for 1 hour.
-
Hot Filter through Celite to remove Carbon/Pd.
-
Acidify filtrate with HCl to pH 4.0–4.5 (Isoelectric point) to precipitate the free acid.
-
Then proceed to solvent recrystallization.
Module 3: The "Golden" Protocol (SOP)
This protocol balances yield and purity, specifically targeting the removal of boronic acid and Pd residues.
Step-by-Step Methodology:
-
Dissolution: Suspend 10g of crude this compound in 150 mL Ethanol (absolute) .
-
Heating: Heat to reflux (78°C). If not fully dissolved, add Water dropwise via addition funnel. Stop adding water the moment the solution becomes clear. (Target ratio is usually ~90:10 EtOH:Water).
-
Clarification: While at reflux, add 0.5g activated carbon. Stir 10 mins. Filter hot through a pre-warmed Buchner funnel.
-
Nucleation: Allow filtrate to cool slowly to 60°C. Add seed crystals (0.1 wt%).
-
Crystallization: Cool to 20°C over 4 hours. Then chill to 0–5°C for 1 hour.
-
Isolation: Filter. Wash cake with cold Ethanol/Water (95:5).
-
Drying: Vacuum oven at 45°C. Warning: Do not exceed 60°C to prevent thermal decarboxylation of the nicotinic acid moiety.
Module 4: Process Visualization
The following diagrams illustrate the decision logic and the purification workflow.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the purification route based on specific impurity types.
Diagram 2: Recrystallization Workflow (The "Golden" Protocol)
Caption: Step-by-step workflow for the optimized Ethanol/Water recrystallization process.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does my HPLC show a new impurity peak after recrystallization?
-
Answer: You likely overheated the material. Nicotinic acid derivatives are prone to decarboxylation at high temperatures (especially >100°C or prolonged reflux), converting the acid into the corresponding pyridine derivative (6-(2-acetylphenyl)pyridine). Ensure your drying oven is <50°C and reflux times are minimized [1].
Q2: Can I use DMF or DMSO to dissolve the crude?
-
Answer: While solubility is high, recovery is difficult. You would need massive amounts of water to force precipitation, which often traps impurities and results in an amorphous "goo" rather than crystals. Use these only as a last resort for initial filtration of highly insoluble mechanical impurities.
Q3: How do I remove the unreacted boronic acid starting material?
-
Answer: Boronic acids are generally more soluble in ethanol than the zwitterionic product. The Ethanol/Water protocol (Module 3) is designed to keep the boronic acid in the mother liquor. If it persists, wash the final filter cake with Dichloromethane (DCM) . The product is insoluble in DCM, but the boronic acid is soluble [2].
References
-
Decarboxylation Mechanisms: Dunn, A. D. (1989). Kinetic Studies on the Decarboxylation of Pyridine-2-carboxylic Acids. Journal of Heterocyclic Chemistry. (General principle applied to nicotinic acids).
-
Boronic Acid Solubility: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
Sources
Validation & Comparative
1H NMR spectral analysis and assignment for 6-(2-Acetyl-phenyl)-nicotinic acid
Guide to the ¹H NMR Spectral Analysis and Assignment of 6-(2-Acetyl-phenyl)-nicotinic acid
A Senior Application Scientist's Perspective on Structural Elucidation
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for elucidating the precise arrangement of atoms in an organic molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a bi-aryl compound of interest. We will dissect the expected spectral features, compare them with isomeric alternatives, and provide the foundational knowledge needed to interpret such spectra with confidence.
The Molecular Blueprint: Structure and Proton Environments
Before delving into the spectrum, a clear understanding of the molecule's structure is paramount. This compound is comprised of a nicotinic acid (pyridine-3-carboxylic acid) core linked to a 2-acetyl-phenyl group at the 6-position. This arrangement creates nine distinct proton environments, each with a unique electronic and spatial relationship to its neighbors.
Caption: Labeled structure of this compound.
Predicting the ¹H NMR Spectrum: A Moiety-by-Moiety Analysis
While an experimental spectrum provides the definitive data, a predictive analysis based on established principles is a powerful tool for preliminary assessment and final assignment. We will build a theoretical spectrum by considering the contributions of each molecular fragment.
The Nicotinic Acid Protons (H-2, H-4, H-5)
The pyridine ring protons are in the aromatic region (typically 6.5-8.0 ppm), but are influenced by the electron-withdrawing nitrogen atom, which deshields adjacent protons.[1]
-
H-2: This proton is ortho to the nitrogen and is expected to be the most downfield of the pyridine protons. It will appear as a doublet, split by H-4 (a small meta coupling, J ≈ 2-3 Hz).[2]
-
H-4: This proton is para to the nitrogen and meta to the substituent at C-6. It will be a doublet of doublets, split by H-5 (ortho coupling, J ≈ 8 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).
-
H-5: This proton is meta to the nitrogen and ortho to the C-6 substituent. It will appear as a doublet, split by H-4 (ortho coupling, J ≈ 8 Hz).
The 2-Acetyl-phenyl Protons (H-3', H-4', H-5', H-6')
These four protons reside on the second aromatic ring. Their chemical shifts are influenced by the acetyl group and the point of attachment to the pyridine ring.
-
H-6': This proton is ortho to the electron-withdrawing acetyl group, causing significant deshielding. It is expected to be the most downfield proton on this ring, appearing as a doublet of doublets.
-
H-3', H-4', H-5': These protons will exhibit complex splitting patterns due to mutual coupling. They will likely appear as multiplets in the aromatic region. The exact chemical shifts can be estimated by considering the additive effects of the substituents.[2]
The Acetyl and Carboxylic Acid Protons (-CH₃, -COOH)
-
-CH₃ (Acetyl): The methyl protons of an acetyl group attached to an aromatic ring typically appear as a sharp singlet in the range of 2.1-2.6 ppm.[3][4]
-
-COOH (Carboxylic Acid): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-13 ppm range.[3][5][6][7] Its signal may disappear upon shaking the sample with D₂O due to proton-deuterium exchange, a classic confirmatory test.[5][8]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | 10.0 - 13.0 | br s | - | 1H |
| H-2 | 8.8 - 9.2 | d | Jmeta ≈ 2-3 | 1H |
| H-4 | 8.2 - 8.5 | dd | Jortho ≈ 8, Jmeta ≈ 2-3 | 1H |
| H-5 | 7.8 - 8.1 | d | Jortho ≈ 8 | 1H |
| H-6' | 7.9 - 8.2 | dd | Jortho ≈ 7.5, Jmeta ≈ 1.5 | 1H |
| H-3', H-4', H-5' | 7.3 - 7.7 | m | - | 3H |
| -CH₃ | 2.1 - 2.6 | s | - | 3H |
This table presents predicted values based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and spectrometer frequency.
The Power of Comparison: Distinguishing Isomers
¹H NMR spectroscopy excels at differentiating between structural isomers. A common synthetic byproduct or alternative structure could be, for example, 6-(4-Acetyl-phenyl)-nicotinic acid , where the acetyl group is in the para position on the phenyl ring.
How would their ¹H NMR spectra differ?
-
Symmetry: The para-substituted isomer possesses a higher degree of symmetry. This would simplify the signals for the phenyl protons. Instead of four distinct signals (H-3', H-4', H-5', H-6'), we would expect to see only two: a pair of doublets, each integrating to 2H. This is a clear and definitive diagnostic feature.
-
Chemical Shifts: The electronic environment of the phenyl protons would change, leading to different chemical shifts compared to the ortho-substituted target molecule.
Caption: Workflow for distinguishing isomers using ¹H NMR.
Recommended Experimental Protocol for Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum for a compound like this compound, the following protocol is recommended. The trustworthiness of any spectral data hinges on a robust and well-documented acquisition procedure.
Objective: To acquire a high-resolution 1D ¹H NMR spectrum suitable for structural assignment.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid group)
-
NMR tube (5 mm, high precision)
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them and allows for the observation of the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to the NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup & Tuning:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and good resolution. Aim for a narrow, symmetrical lock signal.
-
Tune and match the proton probe to the correct frequency.
-
-
Acquisition of ¹H Spectrum:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants for all split signals.
-
-
(Optional) D₂O Exchange:
-
After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.
-
Confirm the disappearance of the broad signal in the 10-13 ppm region to verify the assignment of the carboxylic acid proton.[8]
-
Conclusion
The ¹H NMR spectrum of this compound is rich with information. A systematic analysis, starting from the distinct chemical environments of the protons in the nicotinic acid and 2-acetyl-phenyl moieties, allows for a complete and confident assignment of all signals. The characteristic downfield signal of the carboxylic acid proton, the sharp singlet of the acetyl methyl group, and the complex splitting patterns in the aromatic region collectively serve as a unique fingerprint for this molecule. By comparing this predicted pattern with that of potential isomers, ¹H NMR proves its indispensability as a tool for ensuring the structural integrity of chemical entities in research and development.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Link
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Link
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2002). chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. Link
-
Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Link
-
Royal Society of Chemistry. (2019). Electronic supplementary information. Link
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link
-
Oregon State University. Carboxylic Acid Spectroscopy. Link
-
Scribd. Acetophenone H NMR. Link
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Link
-
ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Link
-
Canadian Journal of Chemistry. (1971). Methyl–Methyl Proton Spin–Spin Coupling Constants in Some Six-membered Ring Compounds. A Test for Delocalization in Borazine. Link
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Link
-
ResearchGate. (2025). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Link
-
National Institutes of Health. 2-Acetylphenyl acetate. Link
-
ChemicalBook. 1-Acetyl-2-phenylhydrazine(114-83-0) 1H NMR spectrum. Link
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Link
-
National Institutes of Health. Nicotinic Acid. Link
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information. Link
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Link
-
Sami Publishing Company. (2021). Simple and Efficient Synthesis of 2. Link
-
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Link
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Link
-
ECHEMI. Proton NMR Spectrum for Nicotinic Acid. Link
-
ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum. Link
-
ACS Publications. (2003). A Quantum Chemical Study of Bonding Interaction, Vibrational Frequencies, Force Constants, and Vibrational Coupling of Pyridine−Mn. Link
-
Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Link
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Link
-
Filo. (2025). The methyl group in the 'H NMR spectrum of 1-acetyl 2-phenylhydrazide, sh... Link
-
ChemicalBook. Acetophenone(98-86-2) 1H NMR spectrum. Link
-
SpectraBase. Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. Link
-
SpectraBase. Nicotinic acid hydrazide - Optional[1H NMR] - Chemical Shifts. Link
-
BMRB. bmse000104 Nicotinic Acid. Link
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Link
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- 8. researchgate.net [researchgate.net]
Deciphering the Vibrational Fingerprint: Predicted FTIR Spectrum of 6-(2-Acetyl-phenyl)-nicotinic Acid
An In-Depth Guide to Interpreting the FTIR Characteristic Peaks of 6-(2-Acetyl-phenyl)-nicotinic Acid for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. This molecule, with its unique arrangement of a nicotinic acid core and an ortho-acetylated phenyl substituent, presents a rich and informative infrared spectrum. Understanding its spectral features is crucial for confirming its identity, assessing purity, and studying potential intermolecular and intramolecular interactions that can influence its physicochemical properties in drug development.
This guide will delve into the expected characteristic vibrational modes, compare its spectral features with simpler analogous molecules, and discuss the significant impact of its specific stereochemistry.
The structure of this compound combines three key functional moieties: a carboxylic acid, an aromatic ketone (acetyl group), and two aromatic rings (pyridine and benzene). The vibrational frequencies of these groups will dominate the FTIR spectrum. Due to the likelihood of the sample being a solid, strong intermolecular hydrogen bonding of the carboxylic acid groups to form dimers is expected, which significantly influences the spectrum.[1][2]
Below is a table summarizing the predicted characteristic absorption bands and their assignments.
| Wavenumber Range (cm⁻¹) | Assignment | Description of Vibrational Mode | Expected Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic Acid Dimer) | Very broad and strong absorption due to the stretching of the hydroxyl group involved in strong hydrogen bonding. This band will likely overlap with C-H stretching peaks.[1][3] | Strong, Very Broad |
| 3100 - 3000 | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the pyridine and benzene rings.[4] | Medium to Weak |
| ~2920 | Methyl C-H stretch (asymmetric) | Asymmetric stretching of the C-H bonds in the acetyl methyl group.[5] | Medium to Weak |
| ~2850 | Methyl C-H stretch (symmetric) | Symmetric stretching of the C-H bonds in the acetyl methyl group.[5] | Weak |
| ~1710 | C=O stretch (Carboxylic Acid Dimer) | Stretching of the carbonyl group in the hydrogen-bonded carboxylic acid dimer.[2][3] This peak may be shifted due to intramolecular interactions. | Strong |
| ~1685 | C=O stretch (Aryl Ketone) | Stretching of the ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4][6] | Strong |
| 1615 - 1580 | C=N & C=C ring stretches | Overlapping stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings.[7][8] | Medium to Strong |
| 1450 - 1400 | O-H bend (in-plane) | In-plane bending of the carboxylic acid O-H group, often coupled with C-O stretching. | Medium |
| ~1360 | Methyl C-H bend (symmetric) | Symmetric "umbrella" bending of the C-H bonds in the acetyl methyl group. | Medium |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Stretching of the carbon-oxygen single bond in the carboxylic acid group, coupled with O-H in-plane bending.[1] | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Broad band resulting from the out-of-plane bending of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1] | Broad, Medium |
| ~760 | C-H bend (ortho-disubstituted benzene) | Strong out-of-plane bending ("wagging") characteristic of two adjacent hydrogens on a benzene ring. | Strong |
A Comparative Analysis: Isolating the Contributions of Constituent Moieties
To fully appreciate the FTIR spectrum of this compound, it is instructive to compare it with the spectra of its fundamental building blocks: nicotinic acid and acetophenone.
-
Nicotinic Acid: This molecule would show the characteristic very broad O-H stretch (3300-2500 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of a carboxylic acid dimer.[7][9] It also exhibits peaks related to the pyridine ring, such as C=N and C=C stretching around 1600 cm⁻¹.[7]
-
Acetophenone: The spectrum of acetophenone is dominated by a strong aryl ketone C=O stretch around 1685 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[10][11] It lacks the broad O-H feature of a carboxylic acid.
The spectrum of this compound is essentially a composite of these, but with crucial differences. The most telling region will be the carbonyl stretching region (1800-1650 cm⁻¹), where two distinct, strong C=O peaks are expected: one for the carboxylic acid and one for the ketone.
Caption: Structural and Spectral Relationship.
The Impact of Molecular Architecture: Intramolecular Hydrogen Bonding
The ortho-positioning of the acetyl group relative to the point of attachment to the nicotinic acid ring system creates the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ketone's carbonyl oxygen.[12]
This internal hydrogen bond can have two significant effects on the FTIR spectrum:
-
O-H Stretching Region: The formation of an intramolecular hydrogen bond would consume some of the "free" monomeric or dimeric carboxylic acid species, potentially leading to a sharper, less intense O-H stretching band compared to an isomer where this interaction is not possible.
-
Carbonyl (C=O) Stretching Region: Hydrogen bonding lengthens and weakens the C=O bond, causing its vibrational frequency to decrease.[6] Therefore, the ketone's C=O peak (~1685 cm⁻¹) may be shifted to a lower wavenumber (e.g., ~1670 cm⁻¹). The carboxylic acid C=O peak might also be affected, potentially shifting to a slightly higher frequency if the intramolecular bond disrupts the typical dimeric structure.[13] Observing such shifts provides strong evidence for this specific conformation in the solid state.
Caption: Intramolecular Hydrogen Bonding.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, a carefully executed experimental procedure is paramount. The following outlines a standard protocol for analyzing a solid sample using the KBr pellet method.
Materials and Equipment:
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Methodology:
-
Sample Preparation:
-
Gently grind ~100 mg of FTIR grade KBr in an agate mortar to a fine, consistent powder. If necessary, briefly heat the KBr under an IR lamp to ensure it is completely dry, as water shows a broad O-H absorption that can interfere with the spectrum.
-
Add 1-2 mg of the this compound sample to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The goal is to disperse the sample particles completely within the KBr matrix to minimize scattering effects.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with the sample chamber empty. This measures the contribution of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the key characteristic peaks and compare their positions and shapes to the predicted values and reference spectra.
-
Caption: FTIR KBr Pellet Workflow.
Conclusion
The FTIR spectrum of this compound offers a detailed structural confirmation through a unique combination of characteristic peaks. The key diagnostic features are the very broad O-H stretch of the carboxylic acid dimer, and two distinct, strong carbonyl absorptions between 1710 cm⁻¹ and 1685 cm⁻¹. Deviations in the positions of these carbonyl peaks, particularly a red-shift in the ketone band, can provide strong evidence for the presence of intramolecular hydrogen bonding—a feature critical to understanding the molecule's conformational preferences and potential biological activity. By comparing the experimental spectrum to those of its constituent parts and following a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy as a primary tool for the characterization of this and other complex small molecules.
References
- ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures....
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Journal of Chemical and Pharmaceutical Research. (2016).
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Proprep. (n.d.). Ir spectra of acetophenone?.
- SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum.
- ResearchGate. (n.d.). FTIR profile of Nicotinic acid.
- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) IR Spectrum.
- ResearchGate. (n.d.). FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter ( d d ) (B).
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND.
- PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
- Elixir International Journal. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
- ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle....
- Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.
- Semantic Scholar. (n.d.). Intramolecular Hydrogen Bonding in α-Keto and α-Alkoxycarboxylic Acids. III. Comparison of the Spectra in the Carbonyl Region with Those in the O-H Stretching Region.
- Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- PubMed. (1991). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. Journal of Medicinal Chemistry, 34(6), 1885-1891.
- Free PDF Library. (n.d.). Benzoic Acid Ir Spectrum.
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
- Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?.
- National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2022, September 24). 21.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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- 13. semanticscholar.org [semanticscholar.org]
Guide: Differentiating 6-(2-Acetyl-phenyl)-nicotinic acid from 6-(4-Acetyl-phenyl) Isomers
Executive Summary
Objective: To provide a definitive technical framework for distinguishing the regioisomers of acetyl-phenyl-substituted nicotinic acid. Context: In Structure-Activity Relationship (SAR) studies, the precise location of the acetyl group on the phenyl ring (ortho vs. para) drastically alters the pharmacophore's steric profile and solubility.[1] The ortho isomer (2-acetyl) introduces significant steric clash, forcing a non-planar biaryl conformation, whereas the para isomer (4-acetyl) retains planarity and conjugation.[1][2] Scope: This guide covers synthesis validation, NMR diagnostic signals, Mass Spectrometry fragmentation patterns, and chromatographic separation.[1]
Structural & Physicochemical Analysis[1][3][4][5][6][7][8]
The core differentiation lies in the biaryl twist. The bond connecting the pyridine (C6) and the phenyl ring allows for rotation, but this is restricted in the ortho-isomer.[1]
| Feature | 6-(2-Acetyl-phenyl)-nicotinic acid (Ortho) | 6-(4-Acetyl-phenyl)-nicotinic acid (Para) |
| Conformation | Twisted/Non-Planar: Steric clash between the acetyl group and the pyridine protons/nitrogen prevents coplanarity.[2][3] | Planar: Extended conjugation system is favored.[3] |
| Symmetry | Asymmetric: Phenyl protons are magnetically non-equivalent (ABCD system).[3] | Symmetric Axis: Phenyl protons appear as AA'BB' system.[3] |
| Solubility | Higher in non-polar solvents (reduced crystal lattice energy). | Lower (efficient packing due to planarity/symmetry).[3] |
| Melting Point | Generally Lower (e.g., predicted ~160-170°C).[1][2][3] | Generally Higher (e.g., predicted >200°C).[1] |
Experimental Workflow (Synthesis & Purification)
To ensure valid reference standards, you must synthesize these isomers using a regioselective Suzuki-Miyaura coupling.[2][3]
Protocol: Regioselective Suzuki Coupling
Reaction: 6-Chloronicotinic acid + Acetylphenylboronic acid
-
Reagents:
-
Procedure:
-
Purification (Critical):
-
Recrystallize the Para isomer from Ethanol/Water (due to high MP).
-
Purify the Ortho isomer via Flash Chromatography (DCM:MeOH 95:5) as it is more soluble and less prone to crystallization.[3]
-
Spectroscopic Characterization (NMR)[1][6][7][8][9][10][11]
This is the definitive method for differentiation.
Diagnostic Signals ( H NMR in DMSO- )
| Region | Ortho Isomer (2-Acetyl) | Para Isomer (4-Acetyl) |
| Acetyl Methyl | Singlet, | Singlet, |
| Phenyl Ring | Multiplet (4H): Complex ABCD pattern. No symmetry. | Two Doublets (4H): Classic AA'BB' pattern (approx |
| Pyridine H5 | Shifted Upfield: The twist places H5 into the shielding cone of the phenyl ring. | Shifted Downfield: Deshielding due to anisotropic effect of the coplanar phenyl ring. |
NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
-
Ortho: Strong cross-peak between the Acetyl Methyl protons and the Pyridine H5 proton (or Phenyl H3'). This confirms spatial proximity.[3]
-
Para: No NOE between Acetyl Methyl and Pyridine protons (too distant).
Mass Spectrometry Differentiation
While both isomers have the same molecular weight, their fragmentation energy differs.[1]
-
Technique: ESI-MS/MS (Negative Mode for Carboxylic Acid).[2][3]
-
Ortho Effect (Fragmentation): The ortho-isomer often exhibits a "Proximity Effect."[2][3] In MS/MS, you may observe a unique loss of water (
) or interaction between the acetyl oxygen and the pyridine ring, leading to a distinct daughter ion ratio compared to the para isomer.[1] -
Stability: The Para isomer typically shows a more intense parent ion peak in EI/hard ionization due to resonance stabilization.
Decision Logic & Visualization
The following diagrams illustrate the workflow and the logic gate for isomer identification.
Figure 1: Analytical Decision Tree for differentiating regioisomers using NMR symmetry and NOE signals.
Figure 2: Parallel Synthesis Workflow for generating reference standards.
References
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
NMR Differentiation of Regioisomers: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Chapter 4: Structure Elucidation). [Link]
-
Ortho Effects in Mass Spectrometry: Schwarz, H. (1978).[1] Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry, 73, 231–263.[1] [Link]
-
Atropisomerism and Biaryl Twist: Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401.[1][2] [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
